3,6-Dichlorobenzo[d]isoxazole
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Overview
Description
3,6-Dichlorobenzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are nitrogen-oxygen containing heterocycles. These compounds are significant due to their presence in various biologically active molecules and their utility as intermediates in medicinal chemistry. Specifically, derivatives of 3-substituted-1,2-benzisoxazole have shown potential as antipsychotic compounds .
Synthesis Analysis
The synthesis of compounds related to 3,6-Dichlorobenzo[d]isoxazole can be achieved through various methods. For instance, 3-isoxazolols can be synthesized from beta-keto esters and hydroxylamine, with a novel route avoiding byproduct formation by using N, O-diBoc-protected beta-keto hydroxamic acids . Additionally, 1,3-dipolar cycloaddition reactions have been employed to create isoxazoline-fused chlorins and bacteriochlorins from meso-tetraaryl porphyrin and 2,6-dichlorobenzonitrile oxide . Another example is the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole through 1,3 dipolar cycloaddition, followed by various spectroscopic characterizations . Moreover, the Boekelheide rearrangement has been modified to synthesize 3-chloromethyl-1,2-benzisoxazoles, demonstrating the versatility of this approach .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of bacteriochlorin was determined by X-ray diffraction . Similarly, the structure of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was elucidated using X-ray Single Crystal diffraction, and quantum chemical calculations were performed to compare molecular geometric parameters .
Chemical Reactions Analysis
Isoxazole derivatives participate in a range of chemical reactions. The 1,3-dipolar cycloaddition is a common method for synthesizing isoxazole rings, as seen in the creation of isoxazoline-fused chlorins . The Boekelheide rearrangement is another reaction utilized to synthesize 3-chloromethyl-1,2-benzisoxazoles, indicating the potential for halogenation at the 3-position of benzisoxazole derivatives . Additionally, the alkylation of enolates has been performed using 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole, leading to bi- and tetracyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are diverse. For instance, new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles exhibit mesomorphic properties, indicating their potential use in materials science . The antimicrobial and antioxidant activities of certain derivatives have been assessed, revealing their biological relevance . Furthermore, the theoretical analysis of frontier molecular orbitals, molecular electrostatic potential, and non-linear optical behavior of these compounds provides insight into their reactivity and potential applications .
Scientific Research Applications
Synthetic Pathways and Chemical Reactivity
Isoxazole derivatives, including compounds structurally related to 3,6-Dichlorobenzo[d]isoxazole, are synthesized through various synthetic pathways. One notable method involves one-pot multicomponent reactions using different catalysts to achieve diverse synthesis of disubstituted isoxazoles, demonstrating their significant role in synthetic organic chemistry (Setia, Bharti, & Sharma, 2020). These synthetic methods are crucial for producing isoxazole derivatives with various biological activities.
Future Directions
properties
IUPAC Name |
3,6-dichloro-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPXRBHETNDMFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ON=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544035 |
Source
|
Record name | 3,6-Dichloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichlorobenzo[d]isoxazole | |
CAS RN |
16263-54-0 |
Source
|
Record name | 3,6-Dichloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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